Ophiopogonin A: A Technical Guide to its Chemical Profile, Bioactivity, and Analysis
Ophiopogonin A: A Technical Guide to its Chemical Profile, Bioactivity, and Analysis
Introduction
Ophiopogonin A is a steroidal saponin isolated from the tuberous roots of traditional medicinal plants such as Ophiopogon japonicus and Liriope muscari.[1][2] These plants have a long history in traditional Chinese medicine for treating various ailments, including inflammation and cardiovascular conditions.[3][4][5] As one of the principal bioactive constituents, Ophiopogonin A has attracted significant scientific interest for its diverse pharmacological potential. This guide provides an in-depth analysis of Ophiopogonin A's chemical structure, physicochemical properties, and key biological activities, with a focus on its anti-inflammatory mechanisms. Furthermore, it presents a detailed, field-proven protocol for the extraction, isolation, and analytical quantification of this compound, designed for researchers and professionals in drug discovery and natural product chemistry.
Chemical Structure and Physicochemical Properties
Ophiopogonin A is a complex steroidal glycoside.[2] Its structure consists of a spirostane-type steroidal aglycone linked to a sugar moiety. This unique chemical architecture is fundamental to its biological activity and influences its solubility, stability, and pharmacokinetic profile.
Key physicochemical properties of Ophiopogonin A are summarized in the table below, providing essential data for experimental design, formulation, and analytical method development.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₁H₆₄O₁₃ | [1][2][6] |
| Molecular Weight | 764.94 g/mol | [1][6][7] |
| CAS Number | 11054-24-3 | [1][2][6][7] |
| Appearance | White Powder | [1] |
| Melting Point | 183°C | [6] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |
| Storage | Store at 2-8°C for up to 24 months | [1] |
Pharmacological Activity and Mechanism of Action
Ophiopogonin A, along with related saponins from Ophiopogon, exhibits a range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective activities.[3][8][9] A significant body of research highlights its potent anti-inflammatory properties, primarily through the modulation of critical signaling pathways.
Anti-Inflammatory Effects via NF-κB/MAPK Signaling
Inflammatory responses are tightly regulated by complex signaling networks. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes.[10][11]
Studies have demonstrated that Ophiopogonin A can effectively suppress inflammation by inhibiting the NF-κB/MAPK signaling cascade.[3][12] In a mouse model of Klebsiella pneumoniae-induced acute lung injury, treatment with Ophiopogonin A significantly reduced pathological damage and decreased the levels of inflammatory cells and cytokines in bronchoalveolar lavage fluid.[3][12] The protective mechanism was directly correlated with the inhibition of the NF-κB and MAPK pathways.[3][12] This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the transcription of target inflammatory genes.[10][13][14]
Experimental Protocol: Extraction, Isolation, and Quantification
This section provides a robust, multi-step protocol for obtaining high-purity Ophiopogonin A from its natural source, Ophiopogon japonicus, and its subsequent analysis. The causality behind each step is explained to ensure methodological integrity and reproducibility.
Part 1: Ultrasonic-Assisted Extraction (UAE)
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Rationale: UAE is chosen for its efficiency in disrupting plant cell walls, enhancing solvent penetration, and improving extraction yield at lower temperatures, which minimizes the degradation of thermolabile compounds like saponins. A 70% methanol or ethanol solution provides the optimal polarity to solubilize steroidal saponins while minimizing the co-extraction of unwanted highly polar or non-polar compounds.[4]
-
Methodology:
-
Material Preparation: Grind dried tubers of Ophiopogon japonicus into a fine powder (40-60 mesh) to maximize the surface area for extraction.
-
Extraction: Weigh 50 g of the powdered plant material and place it into a 2000 mL flask. Add 1500 mL of 70% methanol to achieve a solid-to-liquid ratio of 1:30 (g/mL).[4]
-
Sonication: Place the flask in an ultrasonic bath. Sonicate for 60 minutes at a frequency of 40 kHz and power of 250 W, maintaining the temperature at 25°C.[4]
-
Filtration: After sonication, filter the mixture through a Buchner funnel with Whatman No. 1 filter paper under vacuum to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a bath temperature of 50°C under reduced pressure to obtain a crude extract.
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Part 2: Purification by Column Chromatography
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Rationale: The crude extract contains a complex mixture of compounds. A multi-step chromatographic approach is necessary for purification. Macroporous resin chromatography is an effective initial step to enrich saponins, followed by silica gel and preparative HPLC for fine purification to isolate Ophiopogonin A.
-
Methodology:
-
Macroporous Resin Column:
-
Dissolve the crude extract in deionized water and apply it to a pre-conditioned D101 macroporous resin column.
-
Wash the column sequentially with deionized water to remove sugars and other polar impurities.
-
Elute the saponin-rich fraction with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions and monitor using Thin Layer Chromatography (TLC).
-
-
Silica Gel Column Chromatography:
-
Pool and concentrate the saponin-rich fractions.
-
Apply the concentrated fraction to a silica gel column (200-300 mesh).
-
Elute with a solvent system of chloroform-methanol-water in a gradient manner. The specific ratio (e.g., starting from 10:1:0.1 and gradually increasing polarity) must be optimized based on TLC monitoring.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing Ophiopogonin A using a Prep-HPLC system with a C18 column.
-
Use a mobile phase of acetonitrile and water in a gradient elution program.[15] The gradient should be optimized to achieve baseline separation of Ophiopogonin A from closely related saponins.
-
Collect the peak corresponding to Ophiopogonin A, guided by the retention time of a reference standard.
-
-
Part 3: Purity Analysis and Quantification (HPLC-ELSD)
-
Rationale: Ophiopogonin A lacks a strong chromophore, making UV detection less sensitive. An Evaporative Light Scattering Detector (ELSD) is a universal detector ideal for quantifying non-volatile compounds like saponins, providing a response proportional to their mass.[16]
-
Methodology:
-
Chromatographic Conditions:
-
ELSD Conditions:
-
Quantification:
-
Prepare a stock solution of high-purity Ophiopogonin A reference standard in methanol.
-
Create a series of calibration standards by serial dilution.
-
Inject the standards to construct a calibration curve (log peak area vs. log concentration).
-
Inject the purified sample and quantify the concentration using the calibration curve. The purity is confirmed by the presence of a single major peak at the correct retention time.
-
-
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